molecular formula C9H6Cl3NS2 B14577103 2-[(2,2,2-Trichloroethyl)sulfanyl]-1,3-benzothiazole CAS No. 61588-29-2

2-[(2,2,2-Trichloroethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B14577103
CAS No.: 61588-29-2
M. Wt: 298.6 g/mol
InChI Key: UFZARONJEHLWKK-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- is a derivative of benzothiazole, a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological and industrial applications, including their use as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds. For Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]-, the synthesis can be achieved through the reaction of 2-aminobenzenethiol with 2,2,2-trichloroethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[(2,2,2-trichloroethyl)thio]- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives . This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61588-29-2

Molecular Formula

C9H6Cl3NS2

Molecular Weight

298.6 g/mol

IUPAC Name

2-(2,2,2-trichloroethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6Cl3NS2/c10-9(11,12)5-14-8-13-6-3-1-2-4-7(6)15-8/h1-4H,5H2

InChI Key

UFZARONJEHLWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(Cl)(Cl)Cl

Origin of Product

United States

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